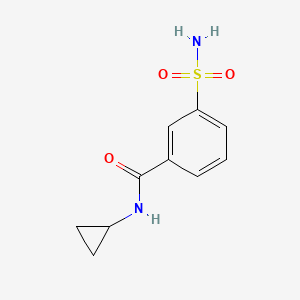

N-cyclopropyl-3-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINUQOQLXMVLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl 3 Sulfamoylbenzamide and Its Chemical Analogs

Synthetic Pathways for the Benzamide (B126) Core Derivatization

The construction of the 3-sulfamoylbenzamide (B74759) scaffold is a critical phase in the synthesis of the target compound. This typically involves two key transformations: the introduction of a sulfonyl chloride group onto the benzoic acid ring and the subsequent formation of the amide bond.

Chlorosulfonation Procedures

The primary method for introducing a sulfonyl group at the 3-position of a benzoic acid derivative is through chlorosulfonation. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. The reaction of benzoic acid with chlorosulfonic acid, often at elevated temperatures, yields 3-(chlorosulfonyl)benzoic acid. ontosight.ai For instance, solid benzoic acid can be added in portions to chlorosulfonic acid at room temperature, followed by heating to 125-130°C for a couple of hours. The reaction mixture is then carefully quenched by pouring it onto crushed ice to precipitate the product. Similarly, 4-chlorobenzoic acid can be reacted with chlorosulfonic acid at 130°C for 5 hours to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.

The reaction conditions can be modulated based on the specific benzoic acid derivative. For electron-deficient benzoic acids, a slight excess of chlorosulfonic acid and elevated temperatures are generally required to drive the reaction to completion. nih.gov The resulting 3-(chlorosulfonyl)benzoic acid is a key intermediate that can be further functionalized. Hydrolysis of the chlorosulfonyl group, for example by treatment with water and a water-immiscible solvent followed by azeotropic distillation, can yield 3-sulfobenzoic acid. google.com

Table 1: Chlorosulfonation of Benzoic Acid Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

| Benzoic Acid | Chlorosulfonic Acid | RT, then 125-130°C, 2h | 3-(Chlorosulfonyl)benzoic acid | |

| 4-Chlorobenzoic Acid | Chlorosulfonic Acid | 130°C, 5h | 4-Chloro-3-(chlorosulfonyl)benzoic acid |

Carbodiimide (B86325) Coupling Techniques

With the 3-sulfamoylbenzoic acid in hand, the next crucial step is the formation of the amide bond with cyclopropylamine (B47189). Carbodiimide coupling reactions are widely employed for this purpose due to their mild conditions and high efficiency. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govlumiprobe.com

The general procedure involves the activation of the carboxylic acid group of the 3-sulfamoylbenzoic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the nucleophilic cyclopropylamine to form the desired N-cyclopropyl-3-sulfamoylbenzamide. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF). nih.gov The use of EDC is advantageous as the urea (B33335) byproduct is water-soluble, facilitating its removal during workup. lumiprobe.com

Table 2: Carbodiimide Coupling for Benzamide Synthesis

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Reference |

| 3-(N-Cyclopropylsulfamoyl)benzoic acid | p-Chloroaniline | EDC, DMAP | DCM/DMF | N-(4-Chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide | nih.gov |

| 3-(Morpholinosulfonyl)benzoic acid | p-Anisidine | EDC, DMAP | DCM/DMF | N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide | nih.gov |

Strategies for Incorporating Diverse N-substituents on the Sulfamoyl Moiety

The versatility of the synthetic route allows for the introduction of a wide array of substituents on the sulfamoyl nitrogen, leading to a diverse library of chemical analogs. This is typically achieved by reacting the intermediate 3-(chlorosulfonyl)benzoic acid with various primary or secondary amines. nih.gov

For example, treatment of 3-(chlorosulfonyl)benzoic acid with amines such as morpholine (B109124) or p-bromoaniline can yield the corresponding N-substituted sulfamoylbenzoic acids. nih.gov The synthesis of N-aryl and N-heterocyclyl sulfamoylbenzamides has also been reported, expanding the structural diversity of this class of compounds. nih.govnih.gov These intermediates can then undergo carbodiimide coupling with different amines to generate a broad spectrum of final products. This modular approach is a cornerstone of medicinal chemistry efforts aimed at exploring the structure-activity relationships of these compounds. nih.gov

Cyclopropyl (B3062369) Ring Integration and Modification Approaches

The cyclopropyl group is a key pharmacophore in many biologically active molecules. Several methods can be employed for its integration into the target structure.

The most direct approach involves the use of cyclopropylamine in the carbodiimide coupling step as described in section 2.1.2. nih.gov However, alternative strategies for forming the cyclopropylamine or for direct cyclopropanation are also available.

The Simmons-Smith reaction provides a classic method for the cyclopropanation of alkenes. This reaction typically uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates have been reported, offering a route to stereochemically defined cyclopropylamines. rsc.orgorganic-chemistry.org

Another powerful method is the Kulinkovich reaction, which can be adapted to synthesize cyclopropylamines. The Kulinkovich-Szymoniak modification allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgacsgcipr.org This reaction proceeds through a titanacyclopropane intermediate. acsgcipr.org The intermolecular Ti(IV)-mediated cyclopropanation has been successfully used to synthesize substituted 2-phenylcyclopropylamines. nih.gov

Table 3: Methods for Cyclopropyl Ring Integration

| Method | Description | Key Reagents | Reference |

| Simmons-Smith Reaction | Cyclopropanation of an alkene. | Diiodomethane, Zn-Cu couple | wikipedia.orgmasterorganicchemistry.com |

| Kulinkovich-Szymoniak Reaction | Synthesis of primary cyclopropylamines from nitriles. | Grignard reagent, Ti(IV) isopropoxide | organic-chemistry.orgacsgcipr.org |

Advanced Synthetic Methodologies and Regioselectivity Considerations

The synthesis of complex molecules like this compound can benefit from advanced synthetic strategies that enhance efficiency and control over the final product's structure.

Sequential Synthesis Protocols

Sequential or tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and reduced purification steps. For instance, tandem benzannulation-cyclization strategies have been developed for the synthesis of highly substituted indoles, which could be conceptually adapted for the synthesis of complex benzamides. mit.edu The synthesis of N-aryl oxalamides has been achieved through a cascade thioamidation/cyclocondensation and hydrolysis reaction in water. nih.gov Such one-pot procedures are highly desirable in large-scale synthesis.

Regioselectivity Considerations

The regioselectivity of the chlorosulfonation step is a critical aspect of the synthesis. The carboxylic acid group in benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. doubtnut.comquora.comdoubtnut.comyoutube.com This is due to the electron-withdrawing nature of the carboxyl group, which deactivates the ortho and para positions more than the meta position, thus directing the incoming electrophile (the chlorosulfonyl group) to the meta position. This inherent directing effect is fundamental to achieving the desired 3-sulfamoyl substitution pattern on the benzoic acid core. The regioselective synthesis of other substituted benzamides has also been explored, for example, in the cobalt-catalyzed C-H activation/annulation of benzamides with alkynes to produce isoquinolinones with good regioselectivity. acs.org

One-Pot Multicomponent Reactions for Benzene (B151609) Sulfonamide-Carboxamide Formation

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net For the synthesis of benzene sulfonamide-carboxamide structures, several innovative MCRs have been developed.

A prominent strategy involves the convergence of traditional amide coupling partners—carboxylic acids and amines—to create sulfonamides, which act as bioisosteres of amides. nih.govthieme.de A novel approach facilitates the one-pot synthesis of sulfonamides from unactivated aromatic carboxylic acids and amines. This process utilizes copper ligand-to-metal charge transfer (LMCT) to convert the acid into a sulfonyl chloride intermediate, which is then aminated in the same reaction vessel. nih.govprinceton.edu This method is advantageous as it does not require the pre-functionalization of the starting materials and is applicable to a wide range of aryl and heteroaryl substrates. nih.govacs.org For instance, this has been successfully applied to create sulfonamide analogs of biologically active molecules like (±)-Bitopertin and Vismodegib directly from their corresponding carboxylic acid and amine precursors. nih.gov

Palladium-catalyzed multicomponent reactions also offer a powerful route. One such method involves the coupling of chlorosulfates, boronic acids, and amines to rapidly generate sulfonamides with diverse substitutions at both the nitrogen and sulfur termini. rsc.org The mechanism is thought to proceed through the oxidative addition of the palladium catalyst to the chlorosulfate, followed by transmetallation with the boronic acid and subsequent reductive elimination to form a sulfonyl chloride, which then reacts with an amine. rsc.org

Other multicomponent approaches for synthesizing related sulfonamide structures include:

A three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org

A copper-catalyzed process using triarylbismuthines, sodium metabisulfite, and nitro compounds in a deep eutectic solvent to sustainably synthesize sulfonamides. researchgate.net

The synthesis of sulfonimidamides, close relatives of sulfonamides, via a one-pot, three-component reaction using the stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), as a linchpin to assemble organometallic reagents and amines. nih.gov

These methodologies highlight the trend towards more efficient, atom-economical, and environmentally benign syntheses in medicinal and chemical research. researchgate.netthieme.de

Methodological Aspects of Spectroscopic and Chromatographic Characterization in Synthetic Studies

The structural confirmation and purity assessment of newly synthesized compounds like this compound are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating molecular structure. In the characterization of benzenesulfonamide (B165840) derivatives, ¹H NMR spectra would confirm the presence of protons on the aromatic ring, the cyclopropyl group, and the amide and sulfonamide NH groups, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity. rsc.org For example, aromatic protons typically appear in the δ 7-8 ppm region, while the cyclopropyl and amide protons would have characteristic signals elsewhere. rsc.org ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, such as the carbonyl carbon of the amide, the carbons of the benzene ring, and the carbons of the cyclopropyl group. rsc.orgeurjchem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of this compound (240.28 g/mol ). biosynth.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups, the C=O stretching of the amide, and the S=O stretching of the sulfonamide group. rsc.orgresearchgate.net

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. A pure sample will ideally show a single peak in the chromatogram. HPLC can also be used to monitor the progress of a reaction by analyzing the disappearance of reactants and the appearance of the product over time.

Thin-Layer Chromatography (TLC): TLC is often used for rapid reaction monitoring and preliminary purity assessment due to its simplicity and speed. rsc.org

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. eurjchem.com This technique has been used to characterize related heterocyclic compounds, revealing details about their crystal packing and intermolecular interactions. eurjchem.com

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its identity, structure, and purity.

Structure Activity Relationship Sar Investigations of N Cyclopropyl 3 Sulfamoylbenzamide Derivatives

Influence of Substituent Variations on the Benzamide (B126) Ring System

The benzamide ring is a critical component of the N-cyclopropyl-3-sulfamoylbenzamide scaffold, and alterations to its substitution pattern can significantly modulate biological activity. Research into these derivatives has revealed key insights into the impact of various substituents.

For instance, in a series of sulfamoylbenzamides developed as hepatitis B virus (HBV) capsid assembly modulators, SAR studies of the 'A' ring (the benzamide ring) highlighted the importance of substituent size and polarity. nih.gov It was found that para-substituted fluorine atoms were crucial for potent HBV inhibition. nih.gov Interestingly, the presence of three fluorine atoms, as seen in the potent inhibitor NVR 3-778, was not a strict requirement for antiviral efficacy. nih.gov Furthermore, the introduction of a meta-cyano (-CN) group resulted in compounds with low cytotoxicity. nih.gov

In a different therapeutic area, the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), modifications on the benzamide ring also played a significant role. nih.govresearchgate.net For example, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring in 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to enhance the inhibitory activity against h-NTPDase8. researchgate.net

The following table summarizes the effects of various substituents on the benzamide ring of this compound derivatives based on reported research findings.

| Substituent | Position | Effect on Activity | Target | Reference |

| Fluorine | para | Potent inhibition | HBV | nih.gov |

| Cyano (-CN) | meta | Low cytotoxicity | HBV | nih.gov |

| Chlorine | 2 | Enhanced inhibition | h-NTPDase8 | researchgate.net |

Impact of the N-Cyclopropyl Moiety and Other Alkyl/Cycloalkyl Substituents on Sulfamoyl Group Activity

The N-cyclopropyl group is a key structural feature in many biologically active benzamide derivatives. This small, strained ring system can significantly influence a molecule's conformation, metabolic stability, and binding interactions with its target. hyphadiscovery.comresearchgate.net

The cyclopropyl (B3062369) group is known to impart conformational rigidity to molecules, which can be advantageous for locking the compound into a bioactive conformation. researchgate.net This rigidity can lead to increased pharmacological activity. researchgate.net Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving the compound's pharmacokinetic profile. hyphadiscovery.com

In the context of sulfamoylbenzamide derivatives, the substituent attached to the sulfamoyl nitrogen plays a crucial role in determining activity and selectivity. Studies on h-NTPDase inhibitors have shown that decorating the sulfamoyl group with various biologically relevant substituents, including cyclopropyl, n-butyl, benzylamine, and morpholine (B109124), leads to a range of inhibitory profiles. nih.govresearchgate.net

For example, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide demonstrated inhibitory activity against h-NTPDase2 in the sub-micromolar range. nih.govresearchgate.net This highlights the importance of the N-cyclopropyl group on the sulfamoyl moiety for this specific target. The replacement of the cyclopropyl group with other moieties, such as a benzyl (B1604629) group in 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, also resulted in active compounds against h-NTPDase2, indicating that a degree of structural diversity is tolerated at this position. nih.govresearchgate.net

The following table illustrates the impact of different N-substituents on the sulfamoyl group's activity in various benzamide derivatives.

| N-Substituent | Compound Class | Biological Target | Observed Activity | Reference |

| Cyclopropyl | Sulfamoylbenzamide | h-NTPDase2 | Sub-micromolar inhibition | nih.govresearchgate.net |

| Benzyl | Sulfamoylbenzamide | h-NTPDase2 | Sub-micromolar inhibition | nih.govresearchgate.net |

| Morpholine | Sulfamoylbenzamide | h-NTPDase1, h-NTPDase2 | Potent inhibition | nih.govresearchgate.net |

| n-Butyl | Sulfamoylbenzamide | h-NTPDases | Varied inhibition | nih.govresearchgate.net |

Elucidation of Critical Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its derivatives, several key pharmacophoric features have been identified through various studies.

The core structure generally consists of a central benzamide scaffold. ontosight.ai The amide linkage (-CONH-) itself is a crucial feature, often participating in hydrogen bonding interactions with the biological target. The presence of a singlet signal for the NH proton of the SO2NH group in 1H-NMR spectra confirms the formation of the sulfonamide, another key functional group. scispace.com

The N-cyclopropyl group is a significant contributor to the pharmacophore, providing a constrained and lipophilic element that can fit into specific binding pockets. hyphadiscovery.comresearchgate.net The 3-sulfamoyl group is another critical component, with the sulfonamide moiety capable of acting as a hydrogen bond donor and acceptor. The substitution on the sulfamoyl nitrogen further refines the pharmacophoric profile.

In the context of HBV capsid assembly modulators, a class to which some sulfamoylbenzamides belong, the general pharmacophore for class-II inhibitors includes a central aromatic ring (the benzamide ring), a hydrogen bond donor (the amide NH), and a hydrophobic group (like the N-cyclopropyl moiety). nih.gov These features enable the molecule to bind to the core protein (HBc) and disrupt the proper formation of the viral capsid. nih.gov

For h-NTPDase inhibitors, the pharmacophore appears to involve the sulfamoylbenzamide core with specific substitutions on both the benzamide ring and the sulfamoyl nitrogen, allowing for selective interactions with the different isoforms of the enzyme. nih.govresearchgate.net

Stereochemical Effects on Molecular Interactions and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Chiral centers within a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, efficacies, and even different pharmacological effects. nih.gov

While this compound itself does not possess a chiral center, the introduction of chiral substituents or the generation of stereocenters through metabolic processes could introduce stereochemical considerations. For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov It can also affect transport across biological membranes, leading to stereospecific uptake of drugs. nih.gov

In a broader context, studies on other cyclopropane-containing compounds have demonstrated the importance of stereochemistry. For example, in a series of 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine derivatives, the cyclopropane (B1198618) bridge introduced two additional stereogenic centers, which allowed for the control of activity against different strains of HIV-1. researchgate.net

Computational Approaches in Rationalizing Structure-Activity Relationships

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding and rationalizing the SAR of drug candidates. nih.govnih.gov These techniques provide insights into the binding modes of ligands within their target proteins and can help explain why certain structural modifications lead to enhanced or diminished activity.

In the study of sulfamoylbenzamide-based HBV capsid assembly modulators, computational studies were employed to understand the mode of action of these compounds. nih.gov These studies helped to reveal the origins of the observed phenomenon of time-dependent formation of tubular particles, providing a deeper understanding of the mechanism of action. nih.gov Similarly, for novel sulfamoylbenzamide derivatives targeting HBV, MD simulations were used to rationalize the SAR and to identify key interactions within the binding pocket, offering guidance for the future design of more potent anti-HBV drugs. nih.gov

Molecular docking studies have also been instrumental in understanding the SAR of sulfamoylbenzamide derivatives as h-NTPDase inhibitors. nih.govresearchgate.net These studies showed significant interactions between the potent inhibitors and the amino acid residues of the respective h-NTPDase homology models, thereby corroborating the experimental findings. nih.govresearchgate.net

For a series of novel FAK inhibitors based on a 3-sulfamoylbenzamide (B74759) moiety, molecular docking analysis suggested that the enhanced activity of the most potent compound arose from an additional hydrogen bond interaction with an arginine residue (Arg426) in the FAK binding site, leading to a stronger binding affinity. nih.gov

These examples highlight the crucial role of computational chemistry in modern drug discovery, enabling a more rational and efficient approach to the design and optimization of novel therapeutic agents based on the this compound scaffold.

Molecular Mechanism of Action Studies of N Cyclopropyl 3 Sulfamoylbenzamide

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

N-cyclopropyl-3-sulfamoylbenzamide belongs to a class of compounds known as sulfamoylbenzamides (SBAs), which are recognized as capsid assembly modulators (CAMs). rsc.orgnih.gov These molecules target the HBV core protein (Cp), a crucial component in the viral life cycle responsible for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. rsc.org By interfering with the assembly of the viral capsid, these compounds effectively disrupt viral replication. rsc.orgnih.gov

Allosteric Modulation of HBV Core Protein Dimers

The fundamental building block of the HBV capsid is the core protein dimer. rsc.org this compound and other SBAs function as allosteric modulators, binding to a hydrophobic pocket at the interface between core protein dimers. nih.govebi.ac.uk This binding induces a conformational change in the core protein, which in turn affects the geometry and stability of the capsid. ebi.ac.uknih.gov This allosteric binding is a key feature of Class II CAMs, to which the sulfamoylbenzamide chemotype belongs. rsc.org The interaction at the dimer-dimer interface is critical for the misdirection of the assembly process. nih.gov

Disruption of Pregenomic RNA Encapsidation Mechanisms

A critical consequence of the altered capsid assembly is the failure to package the pregenomic RNA (pgRNA). rsc.org The proper formation of the nucleocapsid is a prerequisite for the encapsidation of the pgRNA-polymerase complex. By inducing the formation of either empty or malformed capsids, this compound and its analogues effectively prevent the incorporation of the viral genetic material into the capsid. rsc.orgebi.ac.uk This action directly inhibits the subsequent steps of the viral life cycle, including reverse transcription of the pgRNA into DNA.

In Vitro Antiviral Properties in Cellular Models

The antiviral activity of sulfamoylbenzamide derivatives has been demonstrated in various in vitro cellular models. For instance, in HepG2.2.15 and HepAD38 cell lines, which are commonly used for studying HBV replication, these compounds have shown potent inhibition of viral replication. The efficacy is typically measured by the reduction in HBV DNA levels. Several analogues of this compound have exhibited submicromolar activities. nih.gov The development of these compounds has been a significant focus of research, with efforts to optimize their antiviral potency and pharmacokinetic properties. rsc.orgnih.gov

Table 1: In Vitro Antiviral Activity of selected Sulfamoylbenzamide Derivatives

| Compound | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| NVR 3-778 | HepG2.2.15 | 0.4 | >25 | >62.5 | |

| Compound 71 | HepAD38 | Not specified | >50 | Not specified | |

| Compound 35 | HepAD38 | 0.04 | 48.9 | >1222 | |

| KR019 | Not specified | Potent | Favorable | >170-fold higher than reference | nih.gov |

| KR026 | Not specified | Potent | Favorable | >170-fold higher than reference | nih.gov |

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Selective Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Recent research has unveiled another facet of the molecular activity of sulfamoylbenzamide derivatives: the selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are crucial for regulating extracellular nucleotide signaling by hydrolyzing ATP and ADP.

Targeting Specific h-NTPDase Isoforms (e.g., h-NTPDase1, -2, -3, -8)

Studies have shown that sulfamoylbenzamide derivatives can act as selective inhibitors of specific h-NTPDase isoforms, including h-NTPDase1, -2, -3, and -8. nih.gov The selectivity of these compounds appears to be influenced by the specific substitutions on the benzamide (B126) scaffold. ebi.ac.uknih.gov

For example, a study evaluating a series of sulfamoyl benzamides identified compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. While the specific compound this compound was not the most potent in this particular study, related structures demonstrated significant activity. For instance, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide was found to be a potent inhibitor of h-NTPDase2. nih.gov Another compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was a selective and potent inhibitor of h-NTPDase8. nih.gov This suggests that the sulfamoylbenzamide scaffold, with a cyclopropyl (B3062369) group, is a viable pharmacophore for targeting these enzymes. The structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the inhibitory potency and selectivity for the different h-NTPDase isoforms. ebi.ac.uknih.gov

Table 2: Inhibitory Activity of Selected Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | > 50 | 1.13 ± 0.09 | > 50 | 0.28 ± 0.07 | nih.gov |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | > 50 | 0.27 ± 0.08 | 1.09 ± 0.03 | > 50 | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | 2.88 ± 0.13 | 1.21 ± 0.04 | 0.72 ± 0.11 | > 50 | nih.gov |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | > 50 | 0.29 ± 0.07 | 0.83 ± 0.01 | > 50 | nih.gov |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | > 50 | 0.13 ± 0.01 | > 50 | > 50 | nih.gov |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Interactions within Enzyme Binding Pockets

The molecular interactions of this compound within enzyme binding pockets are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally related sulfamoyl benzamide derivatives. The core structure, consisting of a central benzamide scaffold with a sulfamoyl group, provides a framework for potential interactions with various enzyme active sites.

The N-cyclopropyl group, a small, rigid, and lipophilic moiety, can engage in hydrophobic interactions within a binding pocket. The amide linkage is a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to amino acid residues in an enzyme's active site. The sulfamoyl group (-SO₂NH₂) is also capable of forming multiple hydrogen bonds and can be a critical pharmacophore for enzyme inhibition.

Structure-activity relationship (SAR) studies on related sulfamoyl benzamidothiazoles have highlighted the importance of substituents on the benzamide and thiazole (B1198619) rings for modulating biological activity. nih.gov These studies systematically modified different sites of the molecule, demonstrating that small changes can significantly impact the interaction with target proteins. nih.gov For instance, the nature of the amine substituent on the sulfonamide group can influence potency and selectivity. nih.gov

Molecular docking studies on other benzamide derivatives have shown that the orientation of the molecule within the binding pocket is determined by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the aromatic ring and residues like tyrosine or phenylalanine. mdpi.com The specific interactions of this compound would be dependent on the unique topology and amino acid composition of the target enzyme's binding site.

Exploration of Other Identified Biological Targets

HIV-1 Capsid Protein Interaction Analysis

There is currently no direct published evidence detailing the interaction of this compound with the HIV-1 capsid protein. The HIV-1 capsid is a critical viral component involved in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly, making it an attractive target for antiretroviral therapy.

Inhibitors targeting the HIV-1 capsid often bind to specific pockets on the capsid protein, disrupting its assembly or its interactions with host cell factors like cyclophilin A (CypA) or transportin 3 (TNPO3). These inhibitors can be broadly categorized based on their binding sites and mechanisms of action.

While no specific binding data for this compound is available, the benzamide scaffold is present in some compounds investigated for various therapeutic activities. However, without experimental data or molecular modeling studies, any potential interaction with the HIV-1 capsid remains speculative.

Table 1: HIV-1 Capsid Interaction Data for Selected Compounds (Illustrative)

| Compound | Target | Assay Type | Activity (IC₅₀/Kᵢ) |

| This compound | HIV-1 Capsid | Data not available | Data not available |

| PF-74 | HIV-1 Capsid | Antiviral Assay | 0.6 µM (IC₅₀) |

| Lenacapavir (GS-6207) | HIV-1 Capsid | Antiviral Assay | 105 pM (IC₅₀) |

| This table is for illustrative purposes. Data for this compound is not publicly available. |

Glucokinase Allosteric Activation Mechanisms

Glucokinase (GK) is a key enzyme in glucose homeostasis, and its allosteric activation is a therapeutic strategy for type 2 diabetes. Allosteric activators of GK typically bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).

Several classes of GK activators containing a benzamide moiety have been developed. These compounds often feature a central aromatic ring with amide and other substituents that engage in specific interactions within the allosteric binding pocket of the GK enzyme.

Although no studies have been published that specifically investigate this compound as a glucokinase activator, its chemical structure shares features with known GK activators. The N-cyclopropyl and sulfamoyl groups could potentially interact with residues in the allosteric site. The precise mechanism and potency of such an interaction would require experimental validation through enzymatic assays and structural studies.

Table 2: Glucokinase Activation Data for Selected Benzamide Derivatives (Illustrative)

| Compound | Target | Assay Type | Activity (EC₅₀) |

| This compound | Glucokinase | Data not available | Data not available |

| Piragliatin (RO4389620) | Glucokinase | Enzymatic Assay | 58 nM |

| AMG-151 | Glucokinase | Enzymatic Assay | 150 nM |

| This table is for illustrative purposes. Data for this compound is not publicly available. |

NLRP3 Inflammasome Pathway Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Recent research has identified the sulfamoyl-carboxamide scaffold as a promising starting point for the development of NLRP3 inflammasome inhibitors. Structure-activity relationship studies on a series of sulfamoyl benzamidothiazoles have shown that modifications to the benzamide and the substituent on the sulfonamide can modulate the activity of these compounds in prolonging NF-κB activation, a pathway related to NLRP3 signaling. nih.gov

While direct inhibition of the NLRP3 inflammasome by this compound has not been explicitly demonstrated in published studies, its chemical class suggests potential for such activity. The sulfamoylbenzamide core could interact with key residues in the NLRP3 protein, potentially interfering with its oligomerization and activation. Further investigation is required to determine the precise mechanism and inhibitory potency.

Table 3: NLRP3 Inflammasome Inhibition Data for Related Compounds (Illustrative)

| Compound | Target | Assay Type | Activity (IC₅₀) |

| This compound | NLRP3 Inflammasome | Data not available | Data not available |

| MCC950 | NLRP3 Inflammasome | IL-1β release assay | 8 nM |

| Inzomelid (SOM-201) | NLRP3 Inflammasome | IL-1β release assay | 300 nM |

| This table is for illustrative purposes. Data for this compound is not publicly available. |

Advanced Computational Chemistry and Molecular Modeling in N Cyclopropyl 3 Sulfamoylbenzamide Research

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mechanism of N-cyclopropyl-3-sulfamoylbenzamide with its potential biological targets. Given the chemical structure, particularly the sulfonamide group, a plausible target for this compound is the enzyme carbonic anhydrase, which is a well-established target for sulfonamide-based drugs. researchgate.netmdpi.com

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, often represented as a docking score or binding energy. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, a docking simulation of this compound with a human carbonic anhydrase isoform could reveal that the sulfamoyl group coordinates with the zinc ion in the active site, a characteristic interaction for sulfonamide inhibitors. The simulation would also predict the orientation of the cyclopropyl (B3062369) and benzamide (B126) moieties within the binding pocket, identifying key amino acid residues that form favorable contacts. This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity.

Table 1: Hypothetical Docking Simulation Results for this compound with Human Carbonic Anhydrase II

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Docking Score (kcal/mol) | -8.5 | His94, His96, His119 | Zinc Coordination |

| Estimated Binding Energy (kcal/mol) | -9.2 | Thr199, Thr200 | Hydrogen Bond |

| Predicted Inhibition Constant (Ki, nM) | 45 | Val121, Leu198 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of the this compound-protein complex over time. While docking provides a static snapshot of the binding mode, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the complex.

An MD simulation would typically start with the best-docked pose of this compound in its target protein. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a specific period, often on the nanosecond to microsecond timescale, generating a trajectory of atomic coordinates. Analysis of this trajectory can reveal the stability of the binding pose, the flexibility of different regions of the protein and ligand, and the persistence of key intermolecular interactions.

Key analyses performed on the MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify the stability of these crucial interactions. The insights gained from MD simulations are invaluable for validating docking results and understanding the dynamic nature of the ligand-protein interaction.

Table 2: Hypothetical Parameters and Results of a 100 ns MD Simulation

| Simulation Parameter | Value | Analysis Metric | Result |

| Simulation Time | 100 ns | Average RMSD of Protein | 1.5 Å |

| Temperature | 300 K | Average RMSD of Ligand | 0.8 Å |

| Pressure | 1 atm | Average RMSF of Active Site Residues | 1.2 Å |

| Force Field | AMBER | Occupancy of Key Hydrogen Bonds | > 85% |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of this compound at the quantum level. These calculations provide detailed information about the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets. indexcopernicus.comacs.org

Calculations can determine the molecule's optimized geometry, bond lengths, and bond angles. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ekb.eg

Furthermore, quantum chemical calculations can generate a map of the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein target. Mulliken atomic charges can also be calculated to quantify the partial charge on each atom, providing further insight into the molecule's electronic properties. indexcopernicus.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 Debye |

| Mulliken Charge on Sulfamoyl Nitrogen | -0.45 e |

Homology Modeling of Target Proteins for Virtual Screening Applications

In cases where the experimental three-dimensional structure of a target protein for this compound has not been determined, homology modeling can be used to construct a reliable 3D model. nih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process begins with identifying a protein of known structure (the template) that has a high degree of sequence similarity to the target protein. bas.bg

The first step is to perform a sequence alignment between the target protein and the template. Based on this alignment, a 3D model of the target protein is built by copying the coordinates of the template's backbone and then modeling the side chains. Loop regions that differ between the target and template are often the most challenging to model accurately. The resulting model is then refined through energy minimization to relieve any steric clashes and to achieve a more stable conformation.

The quality of the homology model is assessed using various validation tools, such as Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. nih.gov Once a satisfactory model is obtained, it can be used for virtual screening applications, including ligand-protein docking simulations, to identify and optimize potential ligands like this compound. nih.govacs.org

Table 4: Hypothetical Homology Modeling and Validation of a Target Protein

| Modeling Step | Details/Tool | Result/Metric |

| Template Identification | BLAST search against PDB | Human Carbonic Anhydrase IV (PDB ID: 1Z9Y) |

| Sequence Identity | 65% | |

| Model Building | SWISS-MODEL | Generated 3D model |

| Model Validation | PROCHECK | 92% of residues in most favored regions |

| Verify3D | Average 3D-1D score > 0.2 |

Data-Driven Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are data-driven approaches used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs of this compound.

A QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, electronic, or 3D in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. benthamdirect.commedwinpublishers.com A robust QSAR model can be used to predict the activity of novel compounds based solely on their chemical structure.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. acs.org A pharmacophore model can be generated based on a set of active molecules or from the structure of the ligand-protein complex. This model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that possess the required features for biological activity.

Table 5: Hypothetical 2D-QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient | Statistical Significance (p-value) | Model Statistics |

| LogP (Lipophilicity) | 0.45 | < 0.01 | R² = 0.85 |

| Molecular Weight | -0.12 | < 0.05 | Q² = 0.78 |

| Number of Hydrogen Bond Donors | 0.28 | < 0.01 |

Lead Optimization Strategies and Analog Development for N Cyclopropyl 3 Sulfamoylbenzamide

Iterative Design, Synthesis, and Evaluation Cycles in Hit-to-Lead Progression

The transformation of a hit compound, such as an initial N-cyclopropyl-3-sulfamoylbenzamide derivative identified from a high-throughput screen, into a lead compound is an iterative process. patsnap.com This cycle of design, synthesis, and biological evaluation is fundamental to refining the molecule's properties. patsnap.com

The initial phase involves establishing a robust structure-activity relationship (SAR). patsnap.com By systematically modifying different parts of the this compound core, chemists can identify which functional groups are crucial for its biological activity. For instance, the cyclopropyl (B3062369) group, the amide linker, and the sulfamoylbenzamide moiety would be independently altered to probe their contributions.

A hypothetical iterative cycle for this compound could begin with the synthesis of a small library of analogs. In this library, the cyclopropyl group might be replaced with other small alkyl or cycloalkyl groups. The rationale is to explore the steric and electronic requirements of the binding pocket. Each new analog is then synthesized and subsequently evaluated in relevant biological assays to measure its potency and other key parameters.

The data from these assays feed back into the design phase. If, for example, replacing the cyclopropyl group with a cyclobutyl group leads to a significant increase in activity, the next iteration of analogs might explore larger cycloalkyl groups or the introduction of substituents on the cyclopropyl ring. This cyclical process continues, with each iteration building on the knowledge gained from the previous one, to steadily improve the compound's profile.

Table 1: Hypothetical Iterative Design and SAR for this compound Analogs

| Compound ID | R Group (at N-position) | Target Inhibition (IC₅₀, nM) |

| NC-001 | Cyclopropyl | 150 |

| NC-002 | Isopropyl | 250 |

| NC-003 | Cyclobutyl | 80 |

| NC-004 | Cyclopentyl | 120 |

| NC-005 | Methyl | 500 |

This table illustrates a hypothetical SAR study where the cyclobutyl analog (NC-003) shows improved potency over the initial cyclopropyl hit (NC-001).

Fragment-Based Drug Design Principles Applied to Sulfamoylbenzamide Scaffolds

Fragment-based drug design (FBDD) offers a powerful alternative to traditional high-throughput screening for lead discovery and optimization. nih.gov This approach uses small, low-molecular-weight fragments that bind to the target protein with low affinity. nih.govfrontiersin.org The structural information from these fragment-protein complexes is then used to "grow" or "link" the fragments into a more potent, drug-like molecule. youtube.com

In the context of the sulfamoylbenzamide scaffold, an FBDD approach could start by screening a fragment library for compounds that bind to the target of interest. One might identify a simple benzamide (B126) or a sulfamoylbenzene fragment as a hit. Separately, another screen might identify cyclopropylamine (B47189) as a weakly binding fragment in a neighboring pocket.

The next step would be to link these two fragments together, guided by the structural information of their binding modes, to create this compound. This designed molecule would be expected to have a significantly higher affinity for the target than the individual fragments due to the additive binding energies and a lower entropic penalty upon binding.

Further optimization could involve growing the fragment-derived hit. For example, if the phenyl ring of the sulfamoylbenzamide has available vectors pointing towards an unexplored pocket of the protein, small chemical extensions could be added to achieve additional favorable interactions, thereby increasing potency and selectivity.

Structure-Based Drug Design for Enhanced Target Specificity

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. danaher.com This knowledge allows for the rational design of ligands that can fit precisely into the binding site and interact favorably with key amino acid residues.

For this compound, obtaining a co-crystal structure with its target protein would be a pivotal moment in the lead optimization campaign. The structure would reveal the precise binding mode, including the hydrogen bonds, hydrophobic interactions, and any ionic interactions between the ligand and the protein.

This detailed molecular understanding enables the design of modifications to enhance target specificity. For instance, if the sulfamoyl group is found to form a critical hydrogen bond with a specific residue in the target protein, analogs can be designed to optimize this interaction. Conversely, if a closely related off-target protein has a different residue at that position, the ligand can be modified to create a steric clash or an unfavorable interaction with the off-target, thereby improving selectivity. Molecular docking simulations can also be employed to predict the binding of virtual analogs and prioritize their synthesis. patsnap.com

Exploration of Bicyclic and Other Rigid Analogs for Improved Activity

A common strategy in lead optimization is to introduce conformational rigidity into a flexible molecule. nih.gov Flexible molecules often pay a higher entropic penalty upon binding to their target, as they lose rotational freedom. By synthesizing more rigid analogs, this entropic cost can be reduced, potentially leading to higher binding affinity.

For this compound, this could involve replacing the flexible N-cyclopropylbenzamide linkage with a more constrained system. For example, incorporating the cyclopropyl and amide groups into a bicyclic system, such as a cyclopropanecarboxamide (B1202528) fused to a heterocyclic ring, would significantly restrict the conformational freedom of the molecule.

Another approach is to introduce rigidifying elements into the benzamide portion of the molecule. This could be achieved by fusing the phenyl ring with another ring to create a naphthalene (B1677914) or a quinoline (B57606) scaffold. These rigid analogs are then synthesized and tested to determine if the conformational restriction leads to improved biological activity.

Table 2: Hypothetical Activity of Rigid Analogs of this compound

| Compound ID | Scaffold | Target Inhibition (IC₅₀, nM) |

| NC-001 | This compound | 150 |

| NC-R01 | Bicyclic cyclopropanecarboxamide analog | 50 |

| NC-R02 | Naphthalenesulfamoylbenzamide analog | 95 |

| NC-R03 | Indole-based rigid analog | 180 |

This hypothetical data suggests that introducing a bicyclic system (NC-R01) can lead to a significant improvement in potency.

Preclinical Pharmacological Research Methodologies for N Cyclopropyl 3 Sulfamoylbenzamide

In Vitro Cellular Assays for Antiviral and Enzyme Inhibitory Activities

In vitro cellular assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound. For N-cyclopropyl-3-sulfamoylbenzamide and related molecules, these assays are crucial for identifying potential therapeutic applications by assessing their effects on viral replication and enzyme function within a cellular context.

Methodologies for evaluating the antiviral potential of compounds structurally related to this compound have been established, particularly against Hepatitis B Virus (HBV). In one approach, novel series of sulfamoylbenzamides were synthesized and evaluated for their anti-HBV activity in human hepatocytes. These assays also assessed the compounds' toxicity in lymphocytes and other cell lines to determine a therapeutic window. A key aspect of this screening was to measure the effect on HBV cccDNA formation using an HBeAg reporter cell-based assay nih.gov. Several analogs from these studies exhibited submicromolar activities and were shown to significantly reduce the secretion of HBeAg, a marker of viral replication nih.gov.

The primary mechanism of action for some sulfamoylbenzamide derivatives against HBV is the modulation of capsid assembly nih.govresearchgate.net. The antiviral activity is, therefore, often assessed by measuring the disruption of HBV capsid formation. This can be visualized using techniques such as negative-stain electron microscopy nih.gov.

Beyond antiviral activity, cellular assays are employed to determine enzyme inhibitory potential. For instance, sulfamoyl benzamide (B126) derivatives have been screened for their inhibitory effects on human nucleoside triphosphate diphosphohydrolases (h-NTPDases) nih.govrsc.orgnih.govrsc.org. In these assays, various cell lines expressing the target enzymes are treated with the compounds, and the subsequent enzyme activity is measured.

A common method to quantify the inhibitory effect is the determination of the half-maximal inhibitory concentration (IC50). For example, a compound containing a cyclopropyl (B3062369) amide and piperazine sulfonamide moiety was identified as a dose-dependent inhibitor of RANKL-induced osteoclast differentiation, with an IC50 of 0.64 µM in an in vitro assay nih.gov. Similarly, a hybrid molecule containing an N-cyclopropylbenzamide structure was found to have potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK) with an IC50 value of 0.027 μM nih.gov.

The table below summarizes the in vitro inhibitory activities of various compounds structurally related to this compound.

| Compound Class | Target | Assay | Key Findings |

| Sulfamoylbenzamides | Hepatitis B Virus (HBV) | Anti-HBV activity in human hepatocytes, HBeAg reporter assay | Submicromolar activities, significant reduction of HBeAg secretion nih.gov |

| Sulfamoyl benzamide derivatives | h-NTPDases | Enzyme inhibition assay | Identification of potent and selective inhibitors nih.govrsc.orgnih.gov |

| Cyclopropyl amide derivative | RANKL-induced osteoclast differentiation | TRAP staining | IC50 of 0.64 µM nih.gov |

| N-cyclopropylbenzamide-benzophenone hybrid | p38α MAPK | Kinase inhibition assay | IC50 of 0.027 μM nih.gov |

Biochemical Assays for Target Binding and Functional Modulation

Biochemical assays are essential for elucidating the direct interaction between a compound and its molecular target, as well as understanding how this interaction modulates the target's function. For this compound and its analogs, these assays provide critical information on their mechanism of action at a molecular level.

A key biochemical approach is the use of target engagement and selectivity assays. For instance, in the development of LIMK inhibitors with structural similarities to this compound, NanoBRET assays were utilized in HEK293 cells to assess cellular target engagement and selectivity for LIMK1 and LIMK2 dundee.ac.uk. Such assays provide a quantitative measure of a compound's ability to bind to its intended target within a cellular environment.

Molecular docking studies are another powerful biochemical tool used to predict and analyze the binding modes of inhibitors to their target proteins. For sulfamoyl benzamide derivatives targeting h-NTPDases, molecular docking has been employed to visualize the interactions between the inhibitors and the amino acid residues within the active site of the enzyme rsc.orgnih.govrsc.org. These computational studies can reveal crucial binding interactions, such as hydrogen bonding, π-cation, π-sulfur, alkyl, and π-alkyl linkages, which contribute to the inhibitor's potency and selectivity rsc.org.

Functional modulation by this compound and related compounds is often assessed through enzyme inhibition assays using purified or recombinant enzymes. The malachite green assay, for example, has been used to determine the enzyme inhibitory potential of sulfamoyl derivatives against four isoforms of h-NTPDases nih.gov. This assay measures the amount of phosphate released from the enzymatic reaction, providing a direct measure of enzyme activity and its inhibition by the test compound.

The table below provides examples of biochemical assays used for compounds with structural features similar to this compound.

| Assay Type | Purpose | Example Application |

| NanoBRET Assay | Cellular Target Engagement and Selectivity | Assessing LIMK1 and LIMK2 engagement by inhibitors in HEK293 cells dundee.ac.uk |

| Molecular Docking | Prediction of Binding Mode | Visualizing interactions of sulfamoyl benzamide derivatives with h-NTPDase active site rsc.orgnih.govrsc.org |

| Malachite Green Assay | Enzyme Inhibition | Measuring inhibitory potential of sulfamoyl derivatives against h-NTPDases nih.gov |

Cellular Permeability and Uptake Studies

The ability of a drug candidate to cross cell membranes and reach its intracellular target is a critical determinant of its therapeutic efficacy. Cellular permeability and uptake studies are therefore essential components of the preclinical evaluation of compounds like this compound.

A widely used in vitro model to assess intestinal permeability and oral bioavailability is the Caco-2 cell permeability assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The permeability of a compound is determined by measuring its transport across this cell monolayer. For a series of LIMK inhibitors, Caco-2 cell permeability was found to correlate well with their observed inhibitory activities in cellular assays, highlighting the importance of optimizing physicochemical properties to improve permeability dundee.ac.uk.

Computational methods are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For a series of benzamide derivatives, the QikProp software was used to calculate various ADME parameters, including predicted Caco-2 cell permeability nih.gov. Such in silico predictions can guide the selection and optimization of compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The table below summarizes methodologies used to assess the cellular permeability of compounds related to this compound.

| Methodology | Description | Application Example |

| Caco-2 Permeability Assay | In vitro model using a monolayer of human colon adenocarcinoma cells to mimic the intestinal barrier and assess drug permeability. | Correlated well with cellular inhibitory activities of LIMK inhibitors dundee.ac.uk. |

| In Silico ADME Prediction | Computational tools like QikProp are used to predict various pharmacokinetic properties, including cellular permeability. | Used to predict Caco-2 cell permeability of benzamide derivatives nih.gov. |

Enzyme Inhibition Kinetics and Binding Affinity Determination

Understanding the kinetics of enzyme inhibition and the binding affinity of a compound for its target is crucial for characterizing its potency and mechanism of action. For this compound and its analogs, these parameters are determined through a variety of biochemical and biophysical methods.

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. For sulfamoyl benzamide derivatives, IC50 values have been determined against various isoforms of h-NTPDases, with some compounds exhibiting sub-micromolar inhibitory concentrations nih.govrsc.orgnih.gov. For example, a study on sulfamoyl benzoic acid derivatives revealed that an N-cyclopropyl ring substitution was favorable for the inhibition of h-NTPDase3 activity, with an IC50 value of 1.32 ± 0.06 μM nih.gov.

The inhibition constant (Ki) is a more precise measure of the binding affinity of an inhibitor to an enzyme. It is independent of the substrate concentration and represents the dissociation constant of the enzyme-inhibitor complex. For a series of epoxymorphinan derivatives containing a cyclopropylmethyl group, the binding affinities for opioid receptors were determined, and it was found that the 3-hydroxy group was crucial for high-affinity binding nih.gov.

The table below presents examples of enzyme inhibition and binding affinity data for compounds structurally related to this compound.

| Compound/Derivative | Target Enzyme/Receptor | Parameter | Value |

| N-cyclopropyl substituted sulfamoyl benzoic acid | h-NTPDase3 | IC50 | 1.32 ± 0.06 μM nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | IC50 | 0.28 ± 0.07 μM nih.gov |

| N-cyclopropylbenzamide-benzophenone hybrid | p38α MAPK | IC50 | 0.027 μM nih.gov |

| Epoxymorphinan derivative with cyclopropylmethyl group | Kappa Opioid Receptor | Ki | Subnanomolar nih.gov |

Pharmacokinetic Assessment Methodologies in Preclinical Models

Pharmacokinetic (PK) studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide crucial information for predicting the compound's behavior in humans and for designing clinical trials.

For benzamide derivatives, preclinical in vivo experiments are conducted in various animal models, such as mice, rats, and dogs, to evaluate their pharmacokinetic profiles. For an oral amide prodrug of gemcitabine, which is a benzamide derivative, PK studies in these animal models demonstrated that the prodrug was absorbed largely intact and delivered the active drug to the systemic circulation with sustained release researchgate.net.

The assessment of pharmacokinetic parameters typically involves the administration of the compound to the animal model, followed by the collection of biological samples (e.g., blood, plasma, urine, feces) at various time points. These samples are then analyzed using sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the parent compound and its metabolites.

Computational tools are also utilized to predict the pharmacokinetic properties of compounds. For a series of benzamide derivatives, ADME properties were predicted using software to aid in the development of potent glucokinase activators nih.gov.

The table below outlines the key aspects of preclinical pharmacokinetic assessment for compounds related to this compound.

| PK Parameter | Description | Assessment Method |

| Absorption | The process by which the drug enters the bloodstream. | Oral or intravenous administration in animal models followed by measurement of plasma drug concentrations over time. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Analysis of drug concentrations in various tissues and organs. |

| Metabolism | The chemical modification of a drug by the body. | Identification and quantification of metabolites in biological samples using techniques like LC-MS. |

| Excretion | The removal of the drug and its metabolites from the body. | Measurement of the drug and its metabolites in urine and feces. |

Future Research Directions and Translational Perspectives for N Cyclopropyl 3 Sulfamoylbenzamide

Integration of Multi-Omics Data in Mechanism Elucidation

To move beyond a single target-single outcome understanding, future research must embrace a systems biology approach. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, phosphoproteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by N-cyclopropyl-3-sulfamoylbenzamide. nih.gov This strategy allows for the construction of detailed molecular maps of a compound's effect, revealing not only the primary target but also the downstream signaling cascades and metabolic pathways it modulates. nih.gov

A multi-omics approach would be invaluable in elucidating the complex mechanisms of sulfamoylbenzamide derivatives, which have been associated with diverse biological activities, including the inhibition of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) and STAT3 signaling pathways. nih.govnih.gov For instance, by combining phosphoproteomics with transcriptomics on cells treated with this compound, researchers could simultaneously map the altered signaling networks and the resulting changes in gene expression. This can lead to the generation of mechanistic hypotheses that are testable and provide a deeper understanding of the compound's pleiotropic effects. nih.govnih.gov Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) are being developed to systematically integrate these complex datasets to pinpoint causal relationships and identify relevant crosstalk between different omics layers. nih.gov

Development of Advanced In Vitro and Ex Vivo Research Models

The limitations of traditional two-dimensional (2D) cell cultures in predicting clinical outcomes are well-documented. certisoncology.com To bridge the gap between preclinical findings and clinical efficacy, the adoption of more physiologically relevant models is crucial. Future studies on this compound should leverage advanced in vitro and ex vivo systems.

Three-dimensional (3D) cell cultures , such as spheroids and organoids, more accurately mimic the complex architecture of solid tumors, including cell-cell interactions, nutrient gradients, and the extracellular matrix. certisoncology.com These models are particularly advantageous for mechanistic studies and for investigating drugs that target pathways like autophagy. certisoncology.com For a compound like this compound, which may have applications in oncology, testing its efficacy in 3D spheroid models of various cancer types would provide more reliable information than 2D assays.

Patient-Derived Xenograft (PDX) models , where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a powerful platform for in vivo studies. Furthermore, cell cultures derived from these PDX models can serve as a crucial link between in vitro screening and in vivo testing, reducing the variables that can confound preclinical results. certisoncology.com Evaluating this compound in a panel of PDX-derived models could help identify patient populations most likely to respond to the therapy.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov These computational tools can be applied at nearly every stage, from identifying novel drug targets to designing new molecules with improved properties. nih.govexlibrisgroup.com

For the this compound scaffold, AI and ML can be employed in several ways:

De Novo Design: Generative AI models can design novel sulfamoylbenzamide derivatives with desired therapeutic properties. nih.gov These methods can explore a vast chemical space to create molecules that are synthetically feasible but structurally novel.

Virtual Screening: ML models can screen massive virtual libraries of compounds to identify those most likely to be active against a specific target, such as h-NTPDase or STAT3. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

Property Prediction: AI can predict the physicochemical and pharmacokinetic properties of new derivatives, helping to prioritize compounds with better drug-like characteristics for synthesis and testing. nih.gov This includes predicting absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity, which are major causes of drug failure. researchgate.net The effective training of these models requires large, high-quality datasets that capture the relationship between chemical structure and biological activity. researchgate.net

Identification of Novel Biomarkers for Target Engagement

To effectively develop this compound, it is essential to have reliable biomarkers that confirm the drug is interacting with its intended molecular target in the body. nih.gov Target engagement biomarkers are measurable indicators that provide evidence that a compound has reached and bound to its target, providing a crucial link between dosing, target modulation, and physiological effect. nih.gov

The process involves identifying a downstream molecular event that is a direct consequence of the drug binding to its target. For example, if this compound inhibits a specific kinase, a target engagement biomarker could be the phosphorylation status of a known substrate of that kinase. This approach has been successfully used in the development of inhibitors for targets like methionine aminopeptidase (B13392206) 2 (MetAP2), where measuring levels of inhibitor-bound MetAP2 in the blood helped predict clinical efficacy. nih.gov

For this compound, research should focus on:

Confirming the Primary Target(s): Unambiguously identifying the direct binding partners of the compound.

Developing Assays: Creating robust and sensitive assays to measure either the direct drug-target interaction or a proximal downstream signaling event in accessible tissues (e.g., blood, skin biopsies).

Preclinical and Clinical Validation: Using these biomarker assays in preclinical models and early-phase clinical trials to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and guide dose selection. nih.gov

Challenges and Opportunities in Advancing Sulfamoylbenzamide Chemistry for Therapeutic Innovation

The sulfamoylbenzamide scaffold is a promising starting point for the development of new medicines due to its presence in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. nih.govresearchgate.net However, advancing this chemical class from promising leads to clinical candidates involves navigating both challenges and opportunities.

Challenges:

Synthesis and Purification: The synthesis of some sulfamoylbenzamide derivatives can be challenging. For example, products with high polarity can be difficult to isolate from aqueous reaction media, requiring careful pH control and purification strategies. nih.gov The chemical sulfation of small molecules can also present its own set of difficulties. nih.gov

Selectivity: As with many kinase inhibitors, achieving high selectivity for the intended target over other related proteins is a significant hurdle. Off-target effects can lead to toxicity and limit the therapeutic window. For instance, while derivatives have been developed as STAT3 inhibitors, achieving selectivity over other STAT family members is challenging. researchgate.net

Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy and other fields. Future research must anticipate and address potential resistance mechanisms to sulfamoylbenzamide-based drugs.

Opportunities:

Chemical Diversity: The sulfamoylbenzamide core is synthetically tractable and amenable to modification at multiple positions, allowing for the creation of large libraries of diverse analogs. nih.govnih.gov This chemical flexibility provides ample opportunity to optimize potency, selectivity, and pharmacokinetic properties.

Novel Targets: This class of compounds has shown activity against various targets, including h-NTPDases, which are implicated in thrombosis, inflammation, and cancer, and the STAT3 signaling pathway, a key oncogenic driver. nih.govnih.govrsc.org The N-cyclopropyl moiety, in particular, has been found to be favorable for the inhibition of certain h-NTPDase isoforms. nih.gov

Targeting Inflammation and Cancer: Chronic inflammation is a key driver of cancer development. researchgate.net The dual anti-inflammatory and anti-cancer potential of some sulfonamide derivatives presents a significant therapeutic opportunity to develop single agents that can address both processes. researchgate.net

By systematically addressing these challenges and leveraging the inherent opportunities, the scientific community can unlock the full therapeutic potential of this compound and the broader class of sulfamoylbenzamide derivatives.

Q & A

Q. What are the recommended safety protocols for handling N-cyclopropyl-3-sulfamoylbenzamide in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators for minor exposures and OV/AG/P99 respirators for higher concentrations to mitigate inhalation risks. Wear nitrile gloves and full-body protective clothing to prevent skin contact. Conduct operations in a fume hood to minimize airborne exposure. Inspect gloves before use and dispose of contaminated PPE according to hazardous waste protocols .

Q. What synthetic routes are employed to prepare this compound?

- Methodological Answer : A common approach involves the sulfonylation of 3-aminobenzamide derivatives. For example, react 3-aminobenzamide with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C. Monitor the reaction via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization from ethanol/water .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm proton and carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). X-ray diffraction (monoclinic P21/c system, as in related benzamides) resolves crystal packing and bond angles . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by peak integration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Perform a Design of Experiments (DoE) to evaluate variables:

- Temperature : Test 0°C vs. room temperature to minimize side reactions.

- Catalyst : Compare DMAP vs. pyridine for sulfonylation efficiency.

- Solvent : Assess dichloromethane vs. THF for solubility and reaction rate.

Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps .

Q. How to resolve contradictions between computational reactivity predictions and experimental data?

- Methodological Answer : Reconcile discrepancies using multiscale modeling :